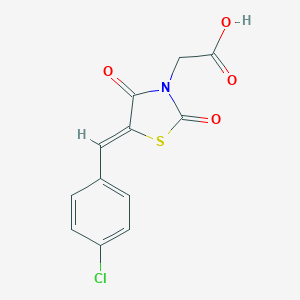

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-8-3-1-7(2-4-8)5-9-11(17)14(6-10(15)16)12(18)19-9/h1-5H,6H2,(H,15,16)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISVBECEDQMGKL-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiazolidine-2,4-Dione Functionalization

The synthesis begins with thiazolidine-2,4-dione (1 ), a cyclic sulfone derivative, which undergoes sequential modifications at positions 3 and 5. The 4-chlorobenzylidene group is introduced via Knoevenagel condensation, while the acetic acid side chain is added through alkylation and subsequent hydrolysis.

Knoevenagel Condensation for 5-Substitution

Reaction of 1 with 4-chlorobenzaldehyde in acetic acid, catalyzed by methylamine, yields (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione (4a ) (75% yield). The Z-stereochemistry is confirmed by nuclear Overhauser effect (NOE) correlations in NMR, with the benzylidene proton resonating at δ 7.71 ppm (DMSO-d6).

Alkylation at Position 3

4a is alkylated with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base, producing ethyl (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetate (10a ) (82% yield). The ethyl ester is hydrolyzed to the target acetic acid derivative using trifluoroacetic acid (TFA) in methylene chloride, achieving a 58% yield of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid (12a ).

Optimization of Reaction Conditions

Solvent and Catalyst Selection

The Knoevenagel condensation is highly solvent-dependent. Acetic acid with methylamine catalysis outperforms ethanol-piperidine systems, reducing side reactions like retro-aldol decomposition. For alkylation, DMF ensures solubility of both 4a and the chloroacetate electrophile, while K2CO3 maintains a mildly basic environment to deprotonate the TZD nitrogen.

Hydrolysis Efficiency

Ester hydrolysis using TFA in CH2Cl2 at room temperature preserves acid-sensitive groups, whereas HCl/AcOH under reflux causes partial degradation (yield drops to 5%).

Analytical Characterization

Spectroscopic Data

12a exhibits distinct NMR signals:

-

1H NMR (DMSO-d6) : δ 12.63 (s, 1H, NH), 7.71 (s, 1H, CH=C), 7.53 (m, 4H, Ar–Cl), 4.12 (s, 2H, CH2COO), 3.45 (s, 2H, thiazolidine CH2).

-

13C NMR : δ 174.2 (C=O, acetic acid), 167.7 (C=O, TZD), 135.9 (C–Cl), 130.5 (CH=C), 128.3–125.9 (aromatic carbons).

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 327.0231 (calc. 327.0235).

Comparative Analysis of Synthetic Routes

Route A: Alkylation Before Condensation

This pathway involves alkylating 1 with ethyl chloroacetate to form ethyl 2-(2,4-dioxothiazolidin-3-yl)acetate (9 ), followed by Knoevenagel condensation with 4-chlorobenzaldehyde. However, the condensation step under acidic conditions removes the ester group, necessitating post-condensation alkylation.

Route B: Condensation Before Alkylation

The preferred method condenses 1 with 4-chlorobenzaldehyde first, avoiding ester hydrolysis. Subsequent alkylation and hydrolysis proceed efficiently, making this route higher-yielding (58% vs. 14% for Route A).

Industrial-Scale Feasibility

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis.

Biology

- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. It has been studied for its potential to inhibit aldose reductase, an enzyme implicated in diabetic complications . Such inhibition could lead to therapeutic applications in managing diabetes-related conditions.

Medicine

- Therapeutic Potential : The compound has been explored for anti-inflammatory and anticancer properties. Studies have indicated that derivatives of thiazolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, certain thiazolidine derivatives have shown promising results against leukemia and CNS cancer cell lines with high inhibition percentages .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives related to (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid against diverse cancer cell lines. Compounds were tested using the National Cancer Institute's protocol. Notably, two derivatives demonstrated significant antitumor activity, suggesting their potential as candidates for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

Another research focused on the compound's role as an aldose reductase inhibitor. The findings highlighted its protective effects against oxidative stress in rat models, indicating its potential use in preventing diabetic complications through enzyme inhibition .

Industrial Applications

In industrial settings, (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is utilized in developing new materials and chemical processes. Its unique properties can enhance product performance and efficiency in various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

The biological and physicochemical properties of thiazolidinedione derivatives are highly dependent on the substituents attached to the benzylidene ring. Below is a comparative analysis of 4-Cl-BDTA with key analogs:

Key Observations :

- Electron-Withdrawing Groups (Cl) : Chlorine substituents enhance electrophilicity, improving interactions with biological targets like enzymes. The 4-Cl-BDTA and 12c (2,4-diCl) exhibit higher yields (86–87%) compared to polar groups like hydroxyl (12e: 71%) .

- Steric Effects : Bulky substituents (e.g., 12b’s 3,4-bis(benzyloxy)) reduce yields (58%) due to steric hindrance during cyclization .

Key Findings :

- Herbicidal Activity : Methoxy (MBDTA-2) and hydroxy (HBDTA) substituents exhibit stronger inhibition of dihydrodipicolinate synthase (DHDPS) than 4-Cl-BDTA , likely due to enhanced hydrogen bonding with the enzyme’s active site .

- Antimicrobial Activity : 4-Cl-BDTA and its 2-chloro analog (3d) show specificity against Gram-positive bacteria, while benzamido derivatives () target aldose reductase with ~70% inhibition .

- Antifungal Activity : Dichloro-substituted analogs (12c, 12e) display superior antifungal activity compared to 4-Cl-BDTA , suggesting synergistic effects from multiple electron-withdrawing groups .

Stereochemical Considerations

The Z-configuration of 4-Cl-BDTA is critical for its planar geometry, enabling π-π stacking with aromatic residues in target proteins. In contrast, E-isomers (e.g., ) adopt non-planar conformations, reducing binding affinity . Modifications to the acetic acid moiety, such as amidation (), can further modulate selectivity for targets like histone deacetylases .

Biological Activity

(Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is a synthetic compound belonging to the thiazolidine family, characterized by its unique structure that includes a thiazolidine ring and a chlorobenzylidene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and enzyme inhibition research.

Synthesis and Structural Characteristics

The synthesis of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in a basic medium, followed by the addition of chloroacetic acid. The reaction is generally conducted under reflux conditions using solvents like ethanol or methanol. The compound can be purified through recrystallization or column chromatography.

Anti-inflammatory Properties

Research indicates that (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid acts as an aldose reductase (AR) inhibitor , which plays a significant role in inflammation pathways. A study demonstrated its protective effects against liver injury induced by carbon tetrachloride (CCl₄) in rats. The compound significantly reduced serum alanine aminotransferase levels and improved histological liver architecture. Mechanistically, it modulated the NF-κB signaling pathway, decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-1β .

Anticancer Activity

Thiazolidinediones, including derivatives like (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, have shown promise in cancer treatment. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor angiogenesis. They interact with various biological targets involved in cell cycle regulation and differentiation processes .

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties. It demonstrated significant activity in scavenging free radicals and reducing oxidative stress markers in vitro. This activity is crucial for protecting cellular components from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Comparative Studies

A comparative analysis of thiazolidinedione derivatives reveals that (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid exhibits superior biological activity compared to other derivatives due to its specific structural features. For instance:

| Compound | Anti-inflammatory Activity (IC50 µg/mL) | Anticancer Activity (IC50 µg/mL) |

|---|---|---|

| (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | 43.23 | 52.98 |

| Pioglitazone | 145 | 139 |

| Epalrestat | 150 | 147 |

This table highlights the potency of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid compared to established drugs like pioglitazone and epalrestat .

The biological activity of (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid is primarily attributed to its ability to inhibit aldose reductase and modulate inflammatory pathways. By binding to specific receptors or enzymes, it alters cellular signaling cascades that lead to reduced inflammation and cancer progression. Additionally, its antioxidant properties contribute to cellular protection mechanisms against oxidative stress .

Q & A

Q. What are the optimized synthetic routes for (Z)-2-(5-(4-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid?

The compound is typically synthesized via a multi-step process involving:

- Knoevenagel condensation : Reaction of thiazolidine-2,4-dione with 4-chlorobenzaldehyde in ethanol using piperidine as a catalyst to form the benzylidene intermediate .

- Alkylation : Treatment with ethyl chloroacetate in acetone with potassium carbonate to introduce the acetic acid side chain .

- Hydrolysis : Refluxing the ethyl ester intermediate with glacial acetic acid and concentrated HCl (4:1 ratio) to yield the free carboxylic acid derivative. Total yields range from 86% (Method 1) to 34% (Method 2), depending on reaction conditions .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- 1H/13C NMR : To confirm the Z-configuration of the benzylidene moiety (e.g., singlet at δ 8.03 ppm for the exocyclic CH=C group) and acetic acid side chain (δ 4.42 ppm) .

- IR spectroscopy : Peaks at 1738 cm⁻¹ (C=O stretching of thiazolidinedione) and 1690 cm⁻¹ (carboxylic acid C=O) .

- Elemental analysis : To validate C, H, N, and S content (e.g., C: 48.61%, H: 2.83%, N: 4.81% for the 4-chloro derivative) .

- HPLC : For purity assessment, often using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data between Z- and E-isomers of benzylidene-thiazolidinedione derivatives?

- X-ray crystallography : Definitive confirmation of the Z-configuration via single-crystal analysis, as seen in structurally analogous compounds .

- NOESY NMR : Cross-peaks between the benzylidene aromatic protons and the thiazolidinedione ring protons support the Z-configuration .

- Computational modeling : DFT calculations to compare experimental and theoretical NMR/IR spectra .

Q. What strategies address low yields in cyclization or hydrolysis steps during synthesis?

- Solvent optimization : Using acetic acid with HCl (instead of ethanol) improves hydrolysis efficiency (86% yield vs. 58% in ethanol) .

- Catalyst screening : Piperidine enhances Knoevenagel condensation rates compared to weaker bases like ammonium acetate .

- Temperature control : Prolonged reflux (4–8 hours) ensures complete hydrolysis of ester intermediates .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) impact biological activity?

- Electron-withdrawing groups (e.g., 4-Cl): Enhance antimicrobial activity (MIC: 2 µg/mL against S. aureus) by increasing electrophilicity of the thiazolidinedione core .

- Hydrophobic substituents (e.g., 4-ethoxy): Improve blood-brain barrier penetration in neuroinflammation models .

- Polar groups (e.g., hydroxyl): Reduce cytotoxicity while maintaining PPAR-γ agonist activity (EC₅₀: 0.8 µM vs. 1.2 µM for rosiglitazone) .

Q. What are the challenges in developing robust analytical methods for quantifying this compound in biological matrices?

- Matrix interference : Serum proteins can bind the compound, requiring protein precipitation with acetonitrile before LC-MS/MS analysis .

- Isomer separation : Z/E isomers co-elute on C18 columns; chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve them .

- Detection limits : UV-Vis detection at 254 nm achieves a LOD of 0.1 µg/mL, while ESI-MS improves sensitivity to 0.01 ng/mL .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity data for this compound?

Discrepancies arise from:

- Cell line variability : IC₅₀ ranges from 12 µM (HeLa) to >50 µM (HEK293) due to differences in efflux pump expression .

- Assay conditions : MTT assays under neutral pH may underestimate activity compared to acidic tumor microenvironments .

- Solubility limitations : DMSO concentrations >0.1% induce false-positive cytotoxicity in controls .

Q. How can researchers reconcile inconsistent docking results for PPAR-γ binding?

- Ligand protonation states : The carboxylic acid group (pKa ~3.5) must be deprotonated for optimal binding; simulations at pH 7.4 improve correlation with experimental EC₅₀ values .

- Protein flexibility : Molecular dynamics simulations (50 ns) reveal conformational changes in the PPAR-γ ligand-binding domain that affect docking scores .

Methodological Recommendations

- Synthetic scale-up : Use flow chemistry for the hydrolysis step to minimize side reactions and improve reproducibility .

- Biological assays : Include positive controls (e.g., rosiglitazone for PPAR-γ) and validate findings across ≥3 independent experiments .

- Data reporting : Adhere to CHEMRENDER guidelines for spectral data and provide raw HPLC/LC-MS files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.